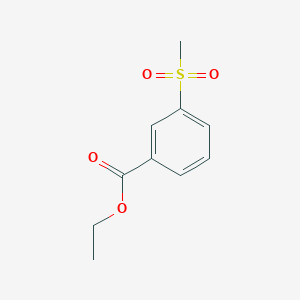

3-Methanesulfonyl-benzoic acid ethyl ester

Description

Contextualization within Aromatic Ester Chemistry

Aromatic esters are a significant class of organic compounds characterized by an ester functional group attached to an aromatic ring. cibtech.org These compounds are widely recognized for their applications, ranging from fragrances and flavors to serving as crucial intermediates in the synthesis of pharmaceuticals and polymers. cibtech.orgchemicalbook.com The general structure, Ar-COO-R, where 'Ar' is an aromatic group and 'R' is an alkyl or aryl group, allows for a vast diversity of molecules with tailored properties. cibtech.org

The reactivity of aromatic esters is primarily centered around the ester linkage and the aromatic ring. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol, or be reduced to alcohols. The aromatic ring, on the other hand, can participate in electrophilic substitution reactions, with the position of substitution being influenced by the existing functional groups. In the case of 3-Methanesulfonyl-benzoic acid ethyl ester, the presence of the electron-withdrawing methanesulfonyl group deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position relative to itself.

Significance of Sulfonyl-Substituted Aromatic Esters in Organic Synthesis and Chemical Research

The incorporation of a sulfonyl group (–SO₂–) into an aromatic ester scaffold, as seen in this compound, imparts unique chemical properties and opens up diverse avenues in organic synthesis and chemical research. The sulfonyl group is a strong electron-withdrawing group, which significantly influences the electronic environment of the aromatic ring and the reactivity of the ester functional group.

Sulfonyl-containing compounds are of great interest due to their presence in a wide array of biologically active molecules and functional materials. For instance, the sulfonamide group, a close relative of the sulfonyl group, is a well-known pharmacophore found in numerous drugs. The sulfonyl group itself is a key component in various pharmaceuticals and agrochemicals. researchgate.net

In the context of organic synthesis, sulfonyl-substituted aromatic esters serve as versatile building blocks. The sulfonyl group can act as a leaving group in nucleophilic aromatic substitution reactions or be transformed into other functional groups. Furthermore, the presence of both the ester and sulfonyl functionalities allows for sequential and site-selective reactions, making these compounds valuable intermediates in the construction of complex molecular architectures. Their role as precursors to pharmacologically active molecules is a significant area of research. evitachem.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 83112-38-3 |

| Molecular Formula | C₁₀H₁₂O₄S |

| Molecular Weight | 228.26 g/mol |

| Appearance | Solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Not available |

Research Findings and Synthesis

Detailed experimental research findings specifically for this compound are not extensively documented in publicly accessible scientific journals. However, its synthesis can be conceptually understood through established methods for preparing aromatic esters and sulfonyl compounds.

A plausible synthetic route involves the esterification of 3-(methylsulfonyl)benzoic acid with ethanol (B145695) in the presence of an acid catalyst, a method known as Fischer esterification. chemicalbook.com Alternatively, the compound could be prepared by the oxidation of the corresponding thioether, ethyl 3-(methylthio)benzoate. This oxidation is typically achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). evitachem.com

The significance of this compound in research is primarily as an intermediate for the synthesis of more complex molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other derivatives. The sulfonyl group can also be a site for further chemical modification.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-3-14-10(11)8-5-4-6-9(7-8)15(2,12)13/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBPURUOABFDDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346162 | |

| Record name | Ethyl 3-(methylsulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83112-38-3 | |

| Record name | Ethyl 3-(methylsulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methanesulfonyl Benzoic Acid Ethyl Ester

Direct Esterification Routes

The most straightforward approach to 3-Methanesulfonyl-benzoic acid ethyl ester involves the direct reaction of 3-Methanesulfonylbenzoic acid with ethanol (B145695). This transformation is typically accomplished through Fischer esterification or related acid-catalyzed protocols.

Esterification of 3-Methanesulfonylbenzoic Acid with Ethanol

The Fischer-Speier esterification remains a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comkhanacademy.org In the context of synthesizing this compound, this involves heating a mixture of 3-Methanesulfonylbenzoic acid and ethanol in the presence of a strong acid catalyst. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the desired ester, an excess of ethanol is often employed, or the water formed during the reaction is removed. masterorganicchemistry.comtcu.edu

The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com Subsequently, the nucleophilic oxygen atom of ethanol attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com A proton transfer from the incoming alcohol moiety to one of the hydroxyl groups, followed by the elimination of a water molecule, yields the protonated ester. masterorganicchemistry.com Finally, deprotonation of this intermediate furnishes the final product, this compound, and regenerates the acid catalyst. masterorganicchemistry.comyoutube.com

While specific yields for this exact transformation are not widely reported in readily available literature, the general effectiveness of Fischer esterification suggests it as a viable and common method for this synthesis.

Acid-Catalyzed Esterification Protocols for Aromatic Carboxylic Acids

The reaction conditions for these protocols typically involve refluxing the aromatic carboxylic acid in the alcohol that will form the ester, with a catalytic amount of the chosen acid. tcu.edu The temperature is a critical parameter, and heating is generally necessary to achieve a reasonable reaction rate. tcu.edu The work-up procedure usually involves neutralizing the excess acid, followed by extraction and purification of the resulting ester, often by distillation or chromatography.

Sulfonylation Approaches

An alternative synthetic strategy involves the introduction of the methanesulfonyl group onto an ethyl benzoate (B1203000) scaffold. This can be achieved through various sulfonylation techniques, including direct electrophilic substitution or nucleophilic substitution reactions.

Introduction of the Methanesulfonyl Group onto Ethyl Benzoate Derivatives

Direct sulfonylation of ethyl benzoate with methanesulfonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) represents a potential route. This Friedel-Crafts type reaction would involve the electrophilic attack of the sulfonyl group onto the aromatic ring. However, the ester group is a deactivating meta-director, which would favor substitution at the 3-position. The successful synthesis of a related compound, 2-chlorosulfonyl-3-methyl benzoate, highlights the feasibility of introducing a sulfonyl group onto a benzoate ring system, albeit with a different substitution pattern and starting material. google.com

Recent advancements in synthetic methodology have also explored visible-light-induced, copper-catalyzed multicomponent reactions for the synthesis of sulfonic esters from arylazo sulfones and alcohols, offering a milder alternative to traditional methods. rsc.orgrsc.orgresearchgate.net

Nucleophilic Substitution Reactions for Sulfonyl Moiety Introduction

Nucleophilic aromatic substitution (SNA) can also be a viable pathway for introducing the methanesulfonyl group. This approach would typically start with an ethyl benzoate derivative bearing a good leaving group, such as a halogen (e.g., 3-bromo- (B131339) or 3-chlorobenzoate), at the 3-position. The reaction would then involve a nucleophilic attack by a methanesulfinate (B1228633) salt (e.g., sodium methanesulfinate) to displace the halide and form the desired sulfone. The success of such reactions often depends on the activation of the aromatic ring by electron-withdrawing groups. nih.gov

Multi-Step Synthetic Sequences and Precursor Transformations

The synthesis of this compound can also be accomplished through multi-step sequences that involve the transformation of carefully chosen precursors. This approach offers flexibility and can be advantageous when direct methods are inefficient or lead to undesired side products.

A prominent multi-step route begins with 3-mercaptobenzoic acid. This precursor can be methylated, for example with methyl iodide in the presence of a base like potassium carbonate, to yield 3-(methylthio)benzoic acid. chemicalbook.com The subsequent step involves the oxidation of the thioether group to the corresponding sulfone, 3-methanesulfonylbenzoic acid. Common oxidizing agents for this transformation include hydrogen peroxide or potassium permanganate. Once 3-methanesulfonylbenzoic acid is obtained, it can be esterified with ethanol using the direct esterification methods described in section 2.1. masterorganicchemistry.comchemicalbook.com

Another potential multi-step pathway could start from 3-bromobenzoic acid. This starting material can be esterified to ethyl 3-bromobenzoate. Subsequently, the bromine atom could be displaced by a methylthio group through a nucleophilic substitution reaction with sodium thiomethoxide. Finally, oxidation of the resulting ethyl 3-(methylthio)benzoate would yield the target compound, this compound.

Derivatization from Substituted Benzoic Acid Precursors

A principal method for the synthesis of this compound involves the direct esterification of 3-Methanesulfonyl-benzoic acid. This reaction, a classic example of Fischer-Speier esterification, is typically conducted by reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com The catalyst, commonly sulfuric acid (H₂SO₄) or tosic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used as the solvent. organic-chemistry.orgmasterorganicchemistry.com The removal of water as it is formed, for instance, through azeotropic distillation, can also shift the equilibrium to favor the product. organic-chemistry.org

A plausible synthetic route to the necessary precursor, 3-Methanesulfonylbenzoic acid, can be envisioned starting from 3-nitrobenzenesulfonyl chloride. This can be synthesized by the sulfochlorination of nitrobenzene. researchgate.net The nitro group can then be reduced, and the resulting amino group can be transformed into the methanesulfonyl group through a series of reactions.

Another viable precursor is 3-(Methylthio)benzoic acid. This can be synthesized by the methylation of 3-mercaptobenzoic acid using a reagent such as methyl iodide in the presence of a base like potassium carbonate. chemicalbook.com The resulting methyl 3-(methylthio)benzoate can then be hydrolyzed to 3-(methylthio)benzoic acid. chemicalbook.com This thioether can subsequently be oxidized to the corresponding sulfone, 3-methanesulfonylbenzoic acid, which is then esterified as described above.

Table 1: Fischer-Speier Esterification of a Benzoic Acid Derivative

| Reactants | Reagents & Conditions | Product | Key Considerations |

| Benzoic Acid Derivative, Ethanol | Catalytic amount of strong acid (e.g., H₂SO₄), Heat (reflux) | Corresponding Ethyl Ester, Water | Reversible reaction; excess alcohol is used to drive the equilibrium towards the product. organic-chemistry.orgmasterorganicchemistry.com |

Oxidative Pathways to Introduce the Methanesulfonyl Group on Aromatic Rings

An alternative and efficient strategy for the synthesis of this compound is through the oxidation of a suitable precursor, namely ethyl 3-(methylthio)benzoate. The methylsulfanyl (-SCH₃) group is readily oxidized to the methanesulfonyl (-SO₂CH₃) group using common oxidizing agents. rsc.org

Hydrogen peroxide (H₂O₂) is a frequently employed oxidant for this transformation due to its effectiveness and environmentally benign nature, with water being the only byproduct. researchgate.netgoogle.comresearchgate.net The reaction is often catalyzed by a metal compound or performed in the presence of an acid like acetic acid to facilitate the oxidation. google.comresearchgate.net The oxidation proceeds in two stages: the initial oxidation of the thioether to a sulfoxide, followed by further oxidation to the sulfone. rsc.orgresearchgate.net To ensure the complete conversion to the sulfone, an excess of the oxidizing agent is typically used. For instance, the use of approximately three equivalents of hydrogen peroxide can selectively yield the sulfone. reddit.com

The synthesis of the precursor, ethyl 3-(methylthio)benzoate, can be achieved through the esterification of 3-(methylthio)benzoic acid with ethanol, following the Fischer esterification protocol. organic-chemistry.orgmasterorganicchemistry.com The 3-(methylthio)benzoic acid itself can be prepared from 3-mercaptobenzoic acid. chemicalbook.com

Table 2: Oxidation of Ethyl 3-(methylthio)benzoate

| Reactant | Oxidizing Agent & Conditions | Product | Reaction Insights |

| Ethyl 3-(methylthio)benzoate | Hydrogen Peroxide (H₂O₂), often with a catalyst (e.g., sodium tungstate) or in an acidic medium (e.g., acetic acid). researchgate.netgoogle.comresearchgate.net | This compound | The reaction is typically selective for the oxidation of the sulfur atom, leaving other functional groups on the aromatic ring unaffected. researchgate.net |

Hydrolysis and Re-Esterification Strategies for Structural Modification

Structural modifications of the ester group in this compound can be accomplished through a two-step process of hydrolysis followed by re-esterification. This strategy allows for the introduction of different alkyl or aryl groups into the ester functionality, providing a route to a variety of derivatives.

The initial step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-methanesulfonylbenzoic acid. This can be achieved through either acid-catalyzed or base-catalyzed hydrolysis. chemguide.co.uklumenlearning.comlibretexts.org Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically carried out by heating the ester with an excess of water in the presence of a dilute strong acid. chemguide.co.uklibretexts.orglibretexts.org Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), to produce the carboxylate salt. chemguide.co.uklumenlearning.comlibretexts.org Subsequent acidification of the reaction mixture yields the free carboxylic acid. chemguide.co.uk

Once 3-methanesulfonylbenzoic acid has been obtained, it can be re-esterified with a different alcohol, such as isopropanol, to yield the corresponding isopropyl ester. google.comgoogle.com This re-esterification is also a Fischer-Speier reaction, carried out under acidic conditions with the desired alcohol. organic-chemistry.orgmasterorganicchemistry.com

Table 3: Hydrolysis and Re-Esterification of this compound

| Step | Reactants | Reagents & Conditions | Product | Notes |

| Hydrolysis | This compound, Water | Dilute strong acid (e.g., HCl) and heat, or aqueous strong base (e.g., NaOH) and heat, followed by acidification. chemguide.co.uklumenlearning.comlibretexts.org | 3-Methanesulfonylbenzoic acid | Base-catalyzed hydrolysis is irreversible and generally proceeds to completion. chemguide.co.uklibretexts.org |

| Re-esterification | 3-Methanesulfonylbenzoic acid, Desired Alcohol (e.g., Isopropanol) | Catalytic amount of strong acid (e.g., H₂SO₄), Heat (reflux). organic-chemistry.orgmasterorganicchemistry.com | Corresponding Ester (e.g., Isopropyl 3-methanesulfonylbenzoate) | An excess of the new alcohol is used to drive the reaction forward. organic-chemistry.org |

Chemical Reactivity and Transformations of 3 Methanesulfonyl Benzoic Acid Ethyl Ester

Reactions of the Ethyl Ester Moiety

The ethyl ester group in 3-Methanesulfonyl-benzoic acid ethyl ester is susceptible to a variety of nucleophilic acyl substitution reactions. The reactivity of the carbonyl carbon is heightened by the electron-withdrawing nature of the meta-substituted methanesulfonyl group, which has a Hammett substitution constant (σ-meta-CH3SO2) of +0.615. researchgate.net This positive value indicates a strong electron-withdrawing effect, which increases the electrophilicity of the ester's carbonyl carbon, making it more prone to nucleophilic attack compared to unsubstituted ethyl benzoate (B1203000).

Ester Hydrolysis: Investigation under Acidic and Basic Conditions

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.

Under acidic conditions , the hydrolysis of this compound is a reversible reaction that leads to the formation of 3-Methanesulfonyl-benzoic acid and ethanol (B145695). The reaction is typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as hydrochloric acid or sulfuric acid. The initial step involves the protonation of the carbonyl oxygen, which further enhances the electrophilicity of the carbonyl carbon, facilitating the attack by a water molecule.

In basic conditions , a process also known as saponification, the ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This reaction is essentially irreversible and results in the formation of the corresponding carboxylate salt and ethanol. The reaction proceeds through a nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. Due to the strong electron-withdrawing effect of the methanesulfonyl group, the rate of basic hydrolysis of this compound is expected to be significantly faster than that of ethyl benzoate. For instance, the rate constant for the alkaline hydrolysis of ethyl benzoate is significantly increased by the presence of electron-withdrawing substituents. libretexts.org

Table 1: Hydrolysis Reactions of this compound

| Reaction Type | Reagents and Conditions | Products |

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, heat | 3-Methanesulfonyl-benzoic acid, Ethanol |

| Base-Promoted Hydrolysis | NaOH or KOH (aq), heat | Sodium 3-methanesulfonyl-benzoate, Ethanol |

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. This equilibrium reaction can be driven to completion by using a large excess of the new alcohol or by removing one of the products. The reaction can be catalyzed by either an acid or a base. researchgate.net

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield methyl 3-methanesulfonyl-benzoate and ethanol.

Base-catalyzed transesterification is typically carried out using an alkoxide that corresponds to the desired alcohol. For instance, treatment with sodium methoxide (B1231860) in methanol would also produce methyl 3-methanesulfonyl-benzoate.

The general principles of transesterification are well-established for various esters. researchgate.net The presence of the electron-withdrawing sulfonyl group is expected to facilitate this reaction, similar to its effect on hydrolysis.

Table 2: Examples of Transesterification of this compound

| Reactant Alcohol | Catalyst | Product Ester |

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Methyl 3-methanesulfonyl-benzoate |

| Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOC₃H₇) | Propyl 3-methanesulfonyl-benzoate |

| Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH(CH₃)₂) | Isopropyl 3-methanesulfonyl-benzoate |

Nucleophilic Acyl Substitution Reactions with Amines and Other Nucleophiles

The reaction of this compound with amines, known as aminolysis, leads to the formation of amides. This reaction generally requires heating and may be slow. The reactivity of the amine plays a crucial role, with more nucleophilic amines reacting more readily. For example, reaction with ammonia (B1221849) would yield 3-Methanesulfonyl-benzamide, while reaction with a primary amine like methylamine (B109427) would produce N-methyl-3-methanesulfonyl-benzamide.

Other nucleophiles can also displace the ethoxy group. For instance, reaction with organometallic reagents like Grignard reagents would lead to the formation of tertiary alcohols after a double addition.

Reactions of the Methanesulfonyl Group

The methanesulfonyl group (–SO₂CH₃) is generally a stable and robust functional group. However, under specific conditions, it can undergo transformations.

Reductive Transformations to Thiol or Sulfide (B99878) Derivatives

The reduction of an aryl sulfone to a sulfide or a thiol is a challenging transformation that often requires strong reducing agents. Several methods have been developed for the reduction of sulfones, although their selectivity in the presence of an ester group can be a concern.

One approach involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). However, LiAlH₄ is also capable of reducing the ester functionality to an alcohol. libretexts.org Therefore, achieving selective reduction of the sulfonyl group would require careful control of reaction conditions or the use of specific reagent systems. A combination of lithium aluminum hydride with titanium tetrachloride has been reported to rapidly reduce sulfones to sulfides. psu.edu Another method involves the use of diisobutylaluminum hydride (DIBAL-H) at low temperatures, which is known to reduce esters to aldehydes, suggesting a potential for differential reactivity.

A more direct route to the corresponding thiol, 3-mercaptobenzoic acid, would likely involve a multi-step process. For instance, the synthesis of 3-(methylthio)benzoic acid has been achieved from 3-mercaptobenzoic acid, and the reverse reaction, the cleavage of the methyl sulfide, could potentially be achieved. chemicalbook.com The reduction of the sulfonyl group to a thiol is a significant transformation with applications in the synthesis of various sulfur-containing compounds.

Table 3: Potential Reductive Transformations of the Methanesulfonyl Group

| Transformation | Potential Reagents | Product |

| Sulfone to Sulfide | LiAlH₄/TiCl₄ | Ethyl 3-(methylthio)benzoate |

| Sulfone to Thiol | Multi-step process (e.g., reduction and demethylation) | 3-Mercaptobenzoic acid (after hydrolysis of the ester) |

Potential for Substitution Reactions Involving the Sulfonyl Group

The methanesulfonyl group can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, particularly when the aromatic ring is activated by other electron-withdrawing groups. nih.govwikipedia.org The sulfonyl group is a good leaving group due to its ability to stabilize a negative charge.

For this compound, the ester group at the meta position provides some electron-withdrawing character, but for the sulfonyl group to be an effective leaving group in an SₙAr reaction, strong activation, typically from groups in the ortho and/or para positions, is usually required. The presence of additional activating groups on the ring would significantly enhance the feasibility of such a substitution.

In principle, a strong nucleophile could displace the methanesulfonyl group. For example, reaction with a nucleophile like sodium methoxide could potentially yield 3-methoxybenzoic acid ethyl ester, although this would likely require harsh reaction conditions due to the meta-positioning of the activating ester group. The reactivity in SₙAr reactions is highly dependent on the specific nucleophile, solvent, and temperature used.

Reactions of the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound is profoundly impacted by the presence of two deactivating groups. Both the methanesulfonyl and the ethyl ester functionalities withdraw electron density from the aromatic system, rendering it less susceptible to electrophilic attack and more prone to nucleophilic attack under specific conditions.

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity

The methanesulfonyl group (-SO2CH3) and the ethyl ester group (-COOC2H5) are both powerful electron-withdrawing groups due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms in the carbonyl and ester functionalities, respectively. In electrophilic aromatic substitution (EAS) reactions, these groups deactivate the aromatic ring, making reactions such as nitration, halogenation, and Friedel-Crafts reactions more challenging compared to benzene.

Crucially, both substituents are meta-directors. masterorganicchemistry.comwikipedia.org This directing effect is a consequence of the destabilization of the cationic intermediate (the sigma complex or arenium ion) when the electrophile attacks the ortho or para positions relative to these groups. uobabylon.edu.iq The positive charge of the intermediate would be placed adjacent to the already electron-deficient carbon attached to the withdrawing group, which is energetically unfavorable. uobabylon.edu.iq Consequently, electrophilic attack occurs preferentially at the meta positions.

In this compound, the substituents are in a 1,3-relationship. This leads to specific regiochemical outcomes for further substitution, as summarized in the table below.

| Position on the Benzene Ring | Relationship to -SO2CH3 | Relationship to -COOC2H5 | Predicted EAS Reactivity |

| C2 | ortho | ortho | Highly Deactivated |

| C4 | para | ortho | Highly Deactivated |

| C5 | meta | meta | Most Favorable Site for EAS |

| C6 | ortho | para | Highly Deactivated |

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound. This table illustrates the directing effects of the existing substituents on the aromatic ring, predicting the most likely position for electrophilic attack.

Based on these directing effects, electrophilic substitution reactions on this compound are predicted to yield the following products:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group at the C5 position, yielding ethyl 3-methanesulfonyl-5-nitrobenzoate. rsc.orgyoutube.comnih.govresearchgate.net

Halogenation: Treatment with halogens (e.g., Br2 or Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3) would lead to the substitution of a halogen atom at the C5 position, forming ethyl 5-halo-3-methanesulfonylbenzoate. youtube.com

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally difficult on strongly deactivated rings. libretexts.orgfiveable.melibretexts.orgorganic-chemistry.org The presence of two deactivating groups makes these reactions highly unlikely to proceed under standard conditions. libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Pathways on Activated Systems

Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring that is activated by strong electron-withdrawing groups and contains a good leaving group (such as a halide). libretexts.orgorganic-chemistry.orgnih.gov The electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. organic-chemistry.orgnih.gov

This compound itself does not possess a suitable leaving group for SNAr reactions. However, if a leaving group, such as a halogen, is introduced onto the ring (for example, through an EAS reaction as described in the previous section), the resulting halo-substituted compound could potentially undergo SNAr.

For instance, if ethyl 5-halo-3-methanesulfonylbenzoate were synthesized, the halogen at C5 is meta to both the sulfonyl and ester groups. For an efficient SNAr reaction, a leaving group would ideally be placed at the C2, C4, or C6 positions. If, through a multi-step synthesis, a derivative such as ethyl 2-halo-3-methanesulfonylbenzoate were prepared, the halogen atom would be ortho to the powerfully electron-withdrawing methanesulfonyl group. This arrangement would significantly activate the C2 position towards nucleophilic attack.

The general pathway for such a hypothetical SNAr reaction is as follows:

Activation: Introduction of a leaving group (e.g., F, Cl, Br, I) at a position ortho or para to one of the electron-withdrawing groups.

Nucleophilic Attack: A nucleophile (e.g., an alkoxide, amine, or thiol) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, resulting in the substituted product.

| Reactant | Nucleophile | Potential Product |

| Ethyl 2-chloro-3-methanesulfonylbenzoate | Sodium methoxide (NaOCH3) | Ethyl 2-methoxy-3-methanesulfonylbenzoate |

| Ethyl 4-chloro-3-methanesulfonylbenzoate | Ammonia (NH3) | Ethyl 4-amino-3-methanesulfonylbenzoate |

Table 2: Hypothetical Nucleophilic Aromatic Substitution Reactions on Activated Derivatives of this compound. This table presents potential SNAr reactions, assuming the prior synthesis of suitably halogenated starting materials.

Oxidative Degradation Studies of the Aromatic Nucleus

The aromatic nucleus of this compound is relatively robust due to the deactivating nature of its substituents. However, under harsh oxidative conditions, degradation of the aromatic ring can occur. The presence of both a sulfonyl group and an ester group influences the potential degradation pathways.

Studies on the thermal degradation of aromatic sulfones have shown that a common decomposition pathway involves the extrusion of sulfur dioxide (SO2) at elevated temperatures. acs.orgresearchgate.netmdpi.comnih.gov This process would lead to the formation of biphenyl (B1667301) derivatives or other condensed aromatic systems, depending on the reaction conditions and the presence of other molecules.

The oxidative cleavage of the benzene ring itself typically proceeds via attack by highly reactive species such as hydroxyl radicals (•OH). nih.gov This can lead to the formation of a variety of smaller, oxygenated molecules. The initial steps of such a degradation would likely involve hydroxylation of the aromatic ring, followed by ring-opening to form aliphatic acids and aldehydes. nih.gov The presence of the electron-withdrawing sulfonyl and ester groups would generally make the ring less susceptible to initial oxidative attack compared to electron-rich aromatic compounds. researchgate.net

| Degradation Pathway | Key Reactive Species/Conditions | Potential Products |

| Thermal Decomposition | High Temperature | Biphenyl derivatives, Sulfur dioxide (SO2) |

| Oxidative Ring Cleavage | Hydroxyl Radicals (•OH) | Aliphatic acids, Aldehydes, Carbon dioxide |

| Ester Hydrolysis/Degradation | Oxidative conditions | 3-Methanesulfonyl-benzoic acid, Acetaldehyde, Carbon dioxide |

Table 3: Potential Oxidative Degradation Pathways for this compound. This table outlines the likely degradation routes for the compound under various harsh conditions.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Esterification Mechanisms for Substituted Benzoic Acids

The synthesis of 3-Methanesulfonyl-benzoic acid ethyl ester from 3-Methanesulfonyl-benzoic acid and ethanol (B145695) is predominantly achieved through Fischer-Speier esterification. mdpi.comtcu.edu This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its utility with a vast array of carboxylic acids and alcohols. mdpi.com The mechanism commences with the protonation of the carbonyl oxygen of the benzoic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comyoutube.com This initial step significantly enhances the electrophilicity of the carbonyl carbon, preparing it for nucleophilic attack. youtube.com

The alcohol, in this case ethanol, then acts as a nucleophile, attacking the activated carbonyl carbon. This addition leads to the formation of a tetrahedral intermediate. youtube.com Following this, a series of proton transfers occurs, culminating in the protonation of one of the hydroxyl groups, transforming it into a good leaving group (water). masterorganicchemistry.com The elimination of a water molecule and subsequent deprotonation of the remaining carbonyl oxygen regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.com

The Fischer esterification is an equilibrium process. tcu.edumasterorganicchemistry.com To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol reactant or by removing water as it forms, often through azeotropic distillation with a Dean-Stark apparatus. tcu.edu Recent advancements have explored various catalytic systems, including ionic liquids and solid acid catalysts, to improve reaction efficiency and yield under milder conditions. mdpi.comacademicpublishers.org Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields for the esterification of substituted benzoic acids. academicpublishers.orguwlax.edu

Mechanistic Studies of Sulfonylation Processes on Aromatic Substrates

The introduction of the methanesulfonyl group onto the aromatic ring is a key step in forming the precursor, 3-Methanesulfonyl-benzoic acid. This transformation is typically achieved through electrophilic aromatic substitution, specifically sulfonylation. wikipedia.orgucalgary.ca A common method is the Friedel-Crafts reaction using methanesulfonyl chloride with a Lewis acid catalyst like aluminum chloride. acs.org

The mechanism involves the generation of a potent electrophile, which is believed to be the protonated sulfur trioxide (⁺SO₃H) or SO₃ itself when using fuming sulfuric acid. chemistrysteps.com This electrophile is then attacked by the π-electrons of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. ucalgary.cachemistrysteps.com The rate-determining step is the formation of this intermediate. masterorganicchemistry.com In the final step, a weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the new substituent, which restores the ring's aromaticity and yields the sulfonic acid product. ucalgary.camasterorganicchemistry.com

A significant characteristic of aromatic sulfonation is its reversibility. wikipedia.orgucalgary.ca The reaction can be reversed by heating the aryl sulfonic acid in dilute aqueous acid, a process known as desulfonation. chemistrysteps.com This reversibility allows the sulfonic acid group to be used as a temporary blocking group to direct other electrophiles to specific positions on the aromatic ring. chemistrysteps.com

Kinetic Analysis of Chemical Transformations Involving the Compound

Kinetic studies of the esterification of benzoic acid and its derivatives have provided detailed insights into reaction rates and mechanisms. The acid-catalyzed esterification of benzoic acid with alcohols generally follows second-order kinetics, being first-order with respect to both the carboxylic acid and the alcohol. researchgate.netdnu.dp.ua The reaction rate is also dependent on the concentration of the acid catalyst. tcu.edu

Several studies have determined the activation energies for the esterification of benzoic acid with various alcohols. For instance, the esterification of benzoic acid with 1-butyl alcohol, catalyzed by p-toluenesulfonic acid, was found to have an activation energy of 58.40 kJ·mol⁻¹ for the forward reaction. dnu.dp.ua Another study using solid acid catalysts for the esterification with methanol (B129727) reported activation energies ranging from 44.9 to 65.9 kJ·mol⁻¹. researchgate.net A kinetic model for the synthesis of methyl benzoate (B1203000) using a deep eutectic solvent based on p-toluenesulfonic acid calculated an activation energy of 43.71 kJ·mol⁻¹. rsc.org

The table below summarizes kinetic data from various studies on benzoic acid esterification.

| Reactants | Catalyst | Activation Energy (kJ·mol⁻¹) | Reference |

| Benzoic acid + Methanol | Functionalized Silica Gel (S1) | 65.9 ± 0.7 | researchgate.net |

| Benzoic acid + Methanol | Functionalized Silica Gel (S3) | 44.9 ± 0.6 | researchgate.net |

| Benzoic acid + 1-Butyl alcohol | p-Toluenesulfonic acid | 58.40 | dnu.dp.ua |

| Benzoic acid + Methanol | p-Toluenesulfonic acid-based DES | 43.71 | rsc.org |

These kinetic models are crucial for optimizing industrial processes, allowing for the calculation of reaction times and yields under various conditions. dnu.dp.uaresearchgate.net The hydrolysis of esters, the reverse reaction, has also been studied kinetically, with models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model providing good correlation for the kinetics of both synthesis and hydrolysis over solid catalysts. researchgate.net

Influence of Substituent Effects on Reaction Mechanisms and Rates

The substituents on the benzene (B151609) ring profoundly influence the reactivity and regioselectivity of chemical transformations. libretexts.orglibretexts.org In this compound, both the methanesulfonyl and ethyl ester groups are electron-withdrawing, which deactivates the ring toward electrophilic attack. libretexts.orgnumberanalytics.com

The methanesulfonyl group (-SO₂CH₃) is a potent deactivating group due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects. numberanalytics.com This withdrawal of electron density makes the aromatic ring less nucleophilic and thus significantly less reactive towards electrophiles compared to benzene. libretexts.org

Due to its electronic properties, the methanesulfonyl group acts as a meta-director in electrophilic aromatic substitution reactions. libretexts.orgnumberanalytics.com It directs incoming electrophiles to the positions meta to itself (positions 5 and the carbon bearing the ester group). This is because the deactivating effect is strongest at the ortho and para positions, leaving the meta positions as the least deactivated and therefore most favorable sites for electrophilic attack. libretexts.org

The ethyl ester group (-CO₂Et) is also an electron-withdrawing substituent, primarily through its inductive effect and a deactivating resonance effect where the carbonyl group pulls electron density from the ring. libretexts.org Consequently, it deactivates the aromatic ring towards electrophilic substitution, though its effect is generally less pronounced than that of the methanesulfonyl group.

Like the sulfonyl group, the ester functionality is a meta-director. libretexts.org For an electrophile attacking this compound, both substituents direct towards the same positions. For example, the position at C-5 is meta to the ester group and ortho to the sulfonyl group, while the position at C-4 is para to the ester and meta to the sulfonyl. The combined deactivating nature of both groups makes further electrophilic substitution on this molecule challenging. During the esterification reaction itself, the presence of the electron-withdrawing methanesulfonyl group increases the acidity of the parent carboxylic acid, which can influence the reaction equilibrium. mdpi.com

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of a molecule. Methods such as Density Functional Theory (DFT) are employed to find the optimized molecular geometry by locating the minimum energy on the potential energy surface. For 3-Methanesulfonyl-benzoic acid ethyl ester, conformational flexibility exists primarily around the rotatable bonds of the ethyl ester and methanesulfonyl groups.

Table 1: Exemplary Calculated Geometric Parameters for a Stable Conformer of an Ester Molecule (Note: This table is illustrative and does not represent actual calculated data for this compound.)

| Parameter | Value |

| C=O Bond Length | 1.21 Å |

| C-O Bond Length (Ester) | 1.35 Å |

| S=O Bond Length | 1.45 Å |

| C-S Bond Length | 1.77 Å |

| Dihedral Angle (C-C-C=O) | 180° |

Prediction of Chemical Reactivity via Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

For this compound, the HOMO is likely to be located on the electron-rich benzene (B151609) ring, while the LUMO may be associated with the electron-withdrawing sulfonyl and ester groups. The energy gap can be calculated using quantum chemical methods. A smaller HOMO-LUMO gap suggests higher reactivity. These calculations are instrumental in understanding how the molecule will interact with electrophiles and nucleophiles.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are for illustrative purposes and are not specific to this compound.)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed simulation of chemical reaction pathways, providing insights into reaction mechanisms and kinetics. By mapping the potential energy surface, researchers can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.

For this compound, a relevant reaction to simulate would be the hydrolysis of the ethyl ester group. This simulation would involve modeling the approach of a water molecule or a hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the subsequent departure of the ethoxy group. The calculated activation energy would provide a quantitative measure of the reaction rate. Such simulations can elucidate the step-by-step mechanism and identify any intermediates.

In Silico Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through in silico methods has become a standard tool in chemical research. nih.govnih.gov These calculations typically involve optimizing the molecular geometry and then calculating the NMR shielding tensors using a suitable level of theory, often DFT. nih.gov The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov For complex molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the most stable conformers to achieve good agreement with experimental data. nih.gov

Table 3: Comparison of Experimental and Hypothetical In Silico Predicted ¹³C NMR Chemical Shifts for a Substituted Benzoic Acid Ester

| Carbon Atom | Experimental Shift (ppm) | Predicted Shift (ppm) |

| Carbonyl C | 166.0 | 165.8 |

| Aromatic C-1 | 132.5 | 132.4 |

| Aromatic C-2 | 130.1 | 130.0 |

| Aromatic C-3 | 128.9 | 128.8 |

| O-CH₂ | 61.2 | 61.0 |

| CH₃ | 14.3 | 14.2 |

IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. youtube.com These calculations are based on the second derivative of the energy with respect to the nuclear coordinates. The predicted frequencies often have a systematic error, which can be corrected using scaling factors. The analysis of the vibrational modes allows for a detailed assignment of the peaks in an experimental IR spectrum. For this compound, key predicted vibrations would include the C=O stretch of the ester, the S=O stretches of the sulfonyl group, and various aromatic C-H and C-C vibrations. The NIST Chemistry WebBook provides reference spectra for related compounds like ethyl benzoate (B1203000) and ethyl methanesulfonate. nist.govnist.govnist.gov

Solvent Effects on Reaction Energetics and Equilibria

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and equilibria. Computational models can account for these solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including a number of solvent molecules in the calculation, which is more computationally intensive but can provide a more detailed picture of solvent-solute interactions like hydrogen bonding.

For reactions involving this compound, the choice of solvent could influence the stability of charged intermediates or transition states. For example, a polar solvent would be expected to stabilize the tetrahedral intermediate in the hydrolysis of the ester, thereby accelerating the reaction. Computational studies can quantify these effects by calculating reaction energetics in different simulated solvent environments.

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the number of neighboring protons. For the analogue, Methyl 3-(methylsulfonyl)benzoate, the ¹H NMR spectrum, typically recorded in a deuterated solvent like CDCl₃, would exhibit distinct signals for the aromatic protons, the methyl ester protons, and the methyl sulfonyl protons.

The aromatic region would show complex splitting patterns due to the three adjacent protons on the benzene (B151609) ring. The proton at position 2 would likely appear as a singlet or a finely split triplet, while the protons at positions 4, 5, and 6 would show doublet and triplet of doublets patterns, characteristic of a 1,3-disubstituted benzene ring. The methyl group of the ester would present as a sharp singlet, as would the methyl group of the sulfonyl moiety, though at different chemical shifts due to their distinct electronic environments.

Table 1: Predicted ¹H NMR Data for Methyl 3-(methylsulfonyl)benzoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.50 - 8.30 | m | - |

| OCH₃ | 3.93 | s | - |

| SO₂CH₃ | 3.09 | s | - |

Note: This is a generalized prediction. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. In the case of Methyl 3-(methylsulfonyl)benzoate, one would expect to see signals for the carbonyl carbon of the ester, the aromatic carbons (with those directly attached to the sulfonyl and ester groups having characteristic shifts), the methyl carbon of the ester, and the methyl carbon of the sulfonyl group. The carbonyl carbon is typically found at the downfield end of the spectrum (around 165-175 ppm). youtube.com

Table 2: Predicted ¹³C NMR Data for Methyl 3-(methylsulfonyl)benzoate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165.1 |

| Aromatic-C | 127.2 - 141.0 |

| OCH₃ | 52.8 |

| SO₂CH₃ | 44.5 |

Note: This is a generalized prediction. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are instrumental in definitively establishing the connectivity of atoms within a molecule. sdsu.edu

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton couplings. sdsu.edu For our target molecule, a COSY spectrum would show correlations between the adjacent aromatic protons, confirming their positions on the benzene ring. For example, the proton at C-5 would show a correlation to the protons at C-4 and C-6.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. libretexts.org An HSQC spectrum would show a cross-peak connecting each proton signal to the signal of the carbon to which it is attached. This is invaluable for assigning the carbon signals based on the already assigned proton spectrum. For instance, the singlet from the methyl ester protons would correlate with the methyl ester carbon signal. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is crucial for piecing together different fragments of the molecule. For example, the methyl protons of the ester group would show a correlation to the carbonyl carbon, and the aromatic protons would show correlations to neighboring and more distant aromatic carbons, as well as the carbonyl carbon and the carbon bearing the sulfonyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

The carbonyl (C=O) group of the ester in 3-Methanesulfonyl-benzoic acid ethyl ester will produce a strong and sharp absorption band in the IR spectrum. For aromatic esters, this stretch typically appears in the range of 1730-1715 cm⁻¹. wisc.edu The exact position can be influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing nature of the sulfonyl group would be expected to slightly increase the frequency of the carbonyl stretch compared to an unsubstituted ethyl benzoate (B1203000).

The sulfonyl (SO₂) group also gives rise to characteristic and strong absorption bands in the IR spectrum. These are due to the symmetric and asymmetric stretching vibrations of the S=O bonds. The asymmetric stretch typically appears in the region of 1350-1300 cm⁻¹, while the symmetric stretch is found in the 1160-1120 cm⁻¹ range. These two distinct and intense bands are a clear indication of the presence of a sulfonyl group in the molecule.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretch | 1730 - 1715 |

| Sulfonyl S=O | Asymmetric Stretch | 1350 - 1300 |

| Sulfonyl S=O | Symmetric Stretch | 1160 - 1120 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. For this compound, MS provides crucial information for its identification and characterization.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. While specific HRMS data for this compound is not widely published in available academic literature, the expected accurate mass can be calculated based on its molecular formula, C10H12O4S.

The theoretical monoisotopic mass of this compound is calculated by summing the masses of the most abundant isotopes of its constituent atoms.

Table 1: Theoretical Isotopic Mass Calculation for C10H12O4S

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |

| Oxygen (¹⁶O) | 4 | 15.994915 | 63.979660 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total | 228.045631 |

An experimental HRMS analysis of this compound would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that corresponds closely to this calculated value, typically within a few parts per million (ppm). This high degree of accuracy allows for the confident assignment of the molecular formula C10H12O4S, distinguishing it from other potential isobaric compounds.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, the molecular ion of a compound undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. The fragmentation of this compound would be predicted based on the established fragmentation patterns of aromatic esters and sulfones. Current time information in Turner County, US.pharmacy180.com

Upon electron ionization, the initial molecular ion [C10H12O4S]⁺• at m/z 228 would be formed. Key fragmentation pathways would likely include:

Loss of the ethoxy group (-OCH2CH3): A common fragmentation for ethyl esters is the loss of the ethoxy radical, leading to the formation of a stable acylium ion. pharmacy180.com For this compound, this would result in a fragment at m/z 183. This is often a prominent peak in the mass spectra of ethyl benzoates. pharmacy180.com

[C10H12O4S]⁺• → [C8H5O3S]⁺ + •OCH2CH3

Loss of ethylene (B1197577) (C2H4) via McLafferty rearrangement: Esters with a sufficiently long alkyl chain can undergo a McLafferty rearrangement. In this case, it would lead to the formation of a radical cation of 3-methanesulfonyl-benzoic acid.

[C10H12O4S]⁺• → [C8H8O4S]⁺• + C2H4

Cleavage of the methanesulfonyl group: The C-S bond can cleave, leading to the loss of a methyl radical (•CH3) or the entire methanesulfonyl group (•SO2CH3).

Loss of •CH3: [C10H12O4S]⁺• → [C9H9O4S]⁺ + •CH3 (m/z 213)

Loss of •SO2CH3: [C10H12O4S]⁺• → [C9H7O2]⁺ + •SO2CH3 (m/z 147)

Fragmentation of the aromatic ring: Further fragmentation of the resulting ions would lead to characteristic aromatic fragments. For example, the acylium ion at m/z 183 could lose carbon monoxide (CO) to form a fragment at m/z 155.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment | Description |

| 228 | [C10H12O4S]⁺• | Molecular Ion |

| 213 | [C9H9O4S]⁺ | Loss of a methyl radical from the sulfonyl group |

| 183 | [C8H5O3S]⁺ | Loss of the ethoxy radical |

| 155 | [C7H5O2S]⁺ | Loss of CO from the m/z 183 fragment |

| 147 | [C9H7O2]⁺ | Loss of the methanesulfonyl radical |

Analysis of the relative abundances of these fragments would provide strong evidence for the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (if conjugated system)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The this compound molecule contains a benzene ring, which is a chromophore that absorbs UV radiation. The presence of the ester and sulfonyl substituents on the benzene ring will influence the wavelength and intensity of this absorption.

The benzene ring itself exhibits characteristic absorptions around 204 nm (π → π* transition) and a weaker, vibrationally-structured band around 254 nm (a symmetry-forbidden transition). In substituted benzenes, these bands can shift and their intensities can change.

For this compound, the presence of the carbonyl group of the ester and the sulfonyl group, both of which are electron-withdrawing, will affect the electronic structure of the benzene ring. It is expected that the primary π → π* transition will be red-shifted (shifted to a longer wavelength) compared to unsubstituted benzene. A study on ethyl-3-methoxybenzoate, a structurally related compound, shows absorption maxima in the UV region. nist.gov Similarly, other substituted benzoic acid esters also exhibit characteristic UV absorption spectra.

Based on analogous compounds, the UV-Vis spectrum of this compound dissolved in a non-polar solvent would be expected to show a strong absorption band in the region of 220-240 nm and a weaker, secondary band at a longer wavelength, likely around 270-290 nm.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Predicted λmax (nm) | Type of Transition | Chromophore |

| ~220-240 | π → π | Substituted Benzene Ring |

| ~270-290 | π → π (secondary band) | Substituted Benzene Ring |

The exact position and molar absorptivity of these bands would need to be confirmed by experimental measurement.

X-ray Crystallography for Solid-State Structural Determination

While no published crystal structure for this compound is currently available, studies on similar substituted ethyl benzoate derivatives have been reported. For example, the crystal structure of ethyl 2,6-dimethoxybenzoate has been determined, revealing details about the conformation of the ester group relative to the aromatic ring. mdpi.com Similarly, the crystal structure of ethyl 3-nitro-4-(propylamino)benzoate has also been elucidated. researchgate.net

An X-ray crystallographic analysis of this compound would provide definitive data on:

The planarity of the benzene ring.

The bond lengths and angles of the methanesulfonyl and ethyl ester substituents.

The torsion angles describing the orientation of the substituents relative to the ring.

The intermolecular interactions, such as hydrogen bonds or π-stacking, that dictate the crystal packing.

Such data would be invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Applications in Advanced Organic Synthesis

Building Block in Complex Molecular Architectures

The strategic placement of the electron-withdrawing methanesulfonyl group and the synthetically flexible ethyl ester moiety makes 3-Methanesulfonyl-benzoic acid ethyl ester an important precursor in the assembly of more complex molecules. These functional groups can be selectively targeted or can influence the reactivity of the benzene (B151609) ring, guiding the regioselectivity of further substitutions.

While direct synthesis of a marketed drug from this compound is not extensively documented, its structural motifs are prevalent in medicinal chemistry. Benzoic acid and its esters are fundamental components in the synthesis of a wide array of pharmaceutical compounds. chemicalbook.comresearchgate.net The introduction of a sulfonyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, sulfonamide-containing compounds are a well-established class of therapeutics. Furthermore, a closely related compound, 3-Aminobenzoic acid ethyl ester methanesulfonate, is utilized as a local anesthetic, highlighting the biological relevance of this substitution pattern. sigmaaldrich.com The synthesis of various biologically active heterocyclic compounds, which are often the core of drug molecules, frequently employs derivatives of benzoic acid. researchgate.net The reactivity of this compound makes it a plausible candidate for the generation of novel bioactive scaffolds.

A significant application of sulfonyl-substituted benzoic acid derivatives lies in the field of agrochemicals. Notably, a derivative of this compound is a key intermediate in the synthesis of the herbicide Topramezone. patsnap.comgoogle.com Topramezone is a broad-spectrum post-emergence herbicide effective against various weeds in corn fields. google.com The synthesis pathways described in several patents involve the use of 2-methyl-3-[4,5-dihydroisoxazole]-4-methylsulfonyl ethyl benzoate (B1203000), which is a structurally similar compound, to construct the final herbicidal molecule. google.comgoogle.comgoogle.com This underscores the role of the methylsulfonyl benzoic acid ester core as a crucial synthon in the production of commercially important agrochemicals. The synthesis often involves multiple steps, including oxidation, Grignard reactions, and condensation reactions to yield the final product. patsnap.com

Table 1: Example of a Topramezone Intermediate Synthesis

| Starting Material | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Hargemann ethyl ester | 1. Mercaptopropionic acid, p-toluenesulfonic acid, pyridine (B92270) 2. Halogenated hydrocarbon 3. Oximation catalyst 4. Oxidant (e.g., hydrogen peroxide with sodium tungstate) | 2-methyl-3-[4,5-dihydroisoxazole]-4-methylsulfonyl ethyl benzoate | 96.7% (oxidation step) | google.com |

Role in Cross-Coupling Reactions (e.g., Suzuki-Miyaura) and Metal-Catalyzed Transformations

The methanesulfonyl group of this compound can function as a leaving group in various metal-catalyzed cross-coupling reactions. This has been a significant area of research, expanding the toolbox for the synthesis of biaryl compounds, which are important structures in many functional materials and pharmaceuticals.

The Suzuki-Miyaura cross-coupling reaction, which traditionally uses aryl halides or triflates as electrophiles, has been adapted to employ aryl sulfones. This desulfonylative cross-coupling involves the activation and cleavage of the carbon-sulfonyl (C–SO₂) bond. Both palladium and nickel catalysts have been developed for this transformation. For instance, a nickel-catalyzed Suzuki-Miyaura coupling of aryl sulfones with arylboroxines has been reported to produce unsymmetrical biaryls in good yields. The use of 1,5-cyclooctadiene (B75094) (cod) as a ligand on the nickel catalyst was found to be crucial for this reaction. This methodology allows for regioselective and iterative transformations that can be difficult to achieve with conventional leaving groups.

Similarly, palladium-catalyzed Suzuki-Miyaura couplings of aryl sulfones have been developed. These reactions demonstrate that aryl sulfones can act as effective electrophilic partners. The reactivity of the sulfone group is often intermediate between that of aryl chlorides and nitroarenes, which allows for sequential cross-coupling reactions on polyfunctionalized aromatic rings.

Table 2: Examples of Metal-Catalyzed Cross-Coupling of Aryl Sulfones

| Aryl Sulfone Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Diphenyl sulfone | 4-Methoxyphenylboronic acid | Pd(acac)₂, RuPhos, K₃PO₄ | 4-Methoxybiphenyl | High |

Use in Multi-Component Reaction Systems for Scaffold Construction

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. beilstein-journals.orgresearchgate.netdntb.gov.uabeilstein-journals.org This approach is highly valued for its efficiency and atom economy, particularly in the rapid generation of libraries of compounds for drug discovery. nih.gov

While specific examples detailing the use of this compound in MCRs are not abundant in the literature, its functional groups make it a potential candidate for such reactions. Benzoic acid derivatives are known to participate in various MCRs to produce heterocyclic scaffolds. beilstein-journals.org For example, the Biginelli and Hantzsch reactions are classic MCRs that can incorporate ester functionalities. The electron-withdrawing nature of the methanesulfonyl group could influence the reactivity of the ester or the aromatic ring in these transformations, potentially leading to novel molecular scaffolds. The development of new MCRs is an active area of research, and the unique combination of functional groups in this compound makes it an interesting substrate for future exploration in this field.

Contribution to Novel Synthetic Methodologies and Reagent Development

The exploration of the reactivity of compounds like this compound contributes to the development of new synthetic methods. The use of the sulfonyl group as a leaving group in cross-coupling reactions is a prime example of such a development. This expands the range of accessible electrophiles for these powerful C-C bond-forming reactions.

The successful implementation of aryl sulfones in cross-coupling reactions has necessitated the development of new catalytic systems capable of selectively activating the C–SO₂ bond. Research in this area has led to the identification of specific phosphine (B1218219) ligands and metal precursors (both palladium and nickel) that are effective for this transformation. These catalytic systems are designed to be robust and tolerate a variety of functional groups, which is crucial for their application in the synthesis of complex molecules. Furthermore, ruthenium-catalyzed ortho-C-H arylation of benzoic acids with arylthianthrenium salts represents another novel catalytic transformation where benzoic acid derivatives are key substrates. nih.govresearchgate.net The development of catalysts for the esterification of benzoic acid, including the use of deep eutectic solvents and expandable graphite (B72142) under microwave irradiation, also contributes to more efficient and environmentally friendly synthetic processes. dergipark.org.truwlax.edu

Exploration of Sustainable Synthetic Routes

The development of sustainable synthetic methodologies is a cornerstone of modern chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. For the synthesis of this compound, sustainable strategies can be explored by focusing on two primary transformations: the formation of the sulfone group and the esterification of the carboxylic acid. Greener routes often involve the use of recyclable catalysts, safer oxidants, and alternative reaction media.

Sustainable Oxidation for Sulfone Synthesis

The oxidation of a thioether to a sulfone is a key step for which numerous green alternatives to traditional, often harsh, methods have been developed. These modern approaches prioritize the use of cleaner oxidants and more efficient catalytic systems. Hydrogen peroxide (H₂O₂) is a preferred green oxidant as its only byproduct is water.

Several catalytic systems have been shown to be effective for the oxidation of sulfides to sulfones using hydrogen peroxide. For instance, niobium carbide has been demonstrated as an efficient and reusable catalyst for this transformation, affording sulfones in high yields. organic-chemistry.org Organocatalysis, which avoids the use of metals altogether, presents another sustainable avenue. A notable example is the use of 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst, which, in conjunction with H₂O₂, facilitates the selective oxidation of sulfides to sulfones. organic-chemistry.org Electrochemical methods also offer a green strategy, where oxidation is driven by electric potential, often in environmentally benign media, thereby avoiding bulk chemical oxidants. nih.gov

Below is a table summarizing various sustainable methods applicable to the synthesis of sulfones from sulfides.

Table 1: Comparison of Sustainable Oxidation Methods for Sulfone Synthesis

| Method | Oxidant | Catalyst/Mediator | Key Advantages |

|---|---|---|---|

| Catalytic Oxidation | Hydrogen Peroxide | Niobium Carbide | High efficiency, catalyst reusability organic-chemistry.org |

| Organocatalysis | Hydrogen Peroxide | 2,2,2-Trifluoroacetophenone | Metal-free, high selectivity organic-chemistry.org |

| Electrochemical Synthesis | - | Electrode Potential | Avoids bulk chemical oxidants, green conditions nih.gov |

| Ionic Liquid Medium | - | Ionic Liquid | Potential for catalyst recycling, alternative to volatile organic solvents jchemrev.com |

Green Esterification Techniques

The final step in synthesizing this compound is the esterification of the corresponding carboxylic acid. Traditional Fischer esterification often relies on strong, corrosive mineral acids like sulfuric acid. numberanalytics.comrsc.org Sustainable alternatives focus on replacing these hazardous catalysts with solid, reusable acids or employing novel reaction conditions.

Heterogeneous acid catalysts, such as graphene oxide and macroporous polymeric resins, have emerged as highly efficient and recyclable options for esterification. organic-chemistry.orgmdpi.com These solid catalysts are easily separated from the reaction mixture, simplifying purification and reducing waste. organic-chemistry.org Another innovative approach is the use of deep eutectic solvents (DES), which can act as both the solvent and the catalyst, eliminating the need for additional additives. researchgate.net Furthermore, solvent-free reaction conditions or the use of phase transfer catalysts can significantly enhance the green credentials of the esterification process. google.com

The following table outlines several green esterification methods that could be applied to produce the final target compound.

Table 2: Overview of Green Esterification Methods

| Method | Catalyst Type | Example Catalyst/System | Key Advantages |

|---|---|---|---|

| Heterogeneous Catalysis | Solid Acid | Graphene Oxide | Reusable, efficient, wide substrate scope organic-chemistry.org |

| Heterogeneous Catalysis | Solid Acid | Macroporous Polymeric Acid | High yield, no water removal needed, applicable in flow chemistry organic-chemistry.orgmdpi.com |

| Deep Eutectic Solvents | DES | Quaternary Ammonium (B1175870) Salt-based | Acts as solvent and catalyst, simple procedure researchgate.net |

| Phase Transfer Catalysis | Phase Transfer | Tetrabutylammonium Bromide | High yield, potential for "zero wastewater" discharge google.com |

By combining a green oxidation method with a sustainable esterification technique, a synthetic route to this compound can be designed that aligns with the principles of green chemistry, offering a more environmentally responsible alternative to conventional methods.

Derivative Synthesis and Structure Reactivity Relationships

Aromatic Ring Functionalization

Introduction of Additional Electrophilic or Nucleophilic Sites

The introduction of additional electrophilic or nucleophilic sites on the 3-Methanesulfonyl-benzoic acid ethyl ester scaffold is a key strategy for the synthesis of new derivatives with modified reactivity and potential applications. These modifications can be directed at the aromatic ring or the ester functionality.

The aromatic ring of this compound is influenced by two deactivating groups: the methanesulfonyl (-SO₂CH₃) and the ethyl carboxylate (-COOCH₂CH₃) groups. Both are meta-directing for electrophilic aromatic substitution reactions. This is because both groups are electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to themselves.

A common electrophilic substitution reaction is nitration. The nitration of benzoic acid, a related compound, to m-nitrobenzoic acid is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures (0-5°C). truman.edu Similarly, methyl benzoate (B1203000) is nitrated to methyl m-nitrobenzoate under controlled temperature conditions (5-15°C) to favor the meta product. orgsyn.orgsavemyexams.com By analogy, the nitration of this compound would be expected to introduce a nitro group (an electrophilic site) onto the aromatic ring, primarily at the positions meta to both existing substituents.

Another important electrophilic substitution is sulfonation. The sulfonation of benzoic acid with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) at the meta position. youtube.com This reaction adds another strongly electron-withdrawing group and a potential site for further chemical modification. Aromatic sulfonation is known to be a reversible process. masterorganicchemistry.com

The introduction of a chlorosulfonyl group (-SO₂Cl), a highly reactive electrophilic site, can be achieved using chlorosulfonic acid. For instance, 3-(chlorosulfonyl)benzoic acid has been utilized as a derivatizing agent, where the chlorosulfonyl group readily reacts with nucleophiles like hydroxyl groups to form sulfonic esters. nih.gov This suggests that direct chlorosulfonation of the parent ester could be a viable route to introduce a reactive handle for coupling with various nucleophiles.

The synthesis of amino derivatives introduces a nucleophilic site on the aromatic ring. This is often achieved by the reduction of a nitro-substituted precursor. For example, ethyl 4-(2-hydroxyethylamino)-3-nitro-benzoate can be reduced to ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate using palladium on carbon as a catalyst with a hydrogen source like ammonium (B1175870) formate (B1220265) under microwave irradiation. doubtnut.com This method highlights a common strategy for installing a nucleophilic amino group.

Structure-Reactivity Relationship (SRR) Studies in Organic Transformations

The reactivity of this compound and its derivatives is significantly influenced by the electronic properties of the substituents on the aromatic ring. The methanesulfonyl (-SO₂CH₃) and ethyl carboxylate (-COOCH₂CH₃) groups are both electron-withdrawing, which has a profound effect on the reactivity of the molecule in various organic transformations.